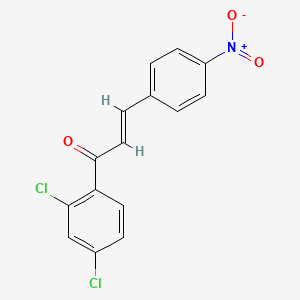

(2E)-1-(2,4-二氯苯基)-3-(4-硝基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

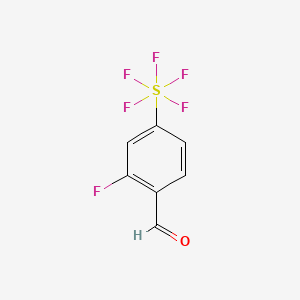

The compound "(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one" is a chalcone derivative characterized by a central trans-configured double bond and two aromatic rings substituted with electron-withdrawing groups, namely dichloro and nitro groups. The molecular structure of this compound has been studied using various spectroscopic techniques and crystallography, revealing detailed geometric parameters and intermolecular interactions within the crystal lattice .

Synthesis Analysis

The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an acetophenone and an aldehyde. In the case of related compounds, the synthesis has been performed using 2,4-dichloroacetophenone and different substituted benzaldehydes in ethanol, followed by characterization through techniques such as FT-IR, NMR, and X-ray diffraction . Although the exact synthesis details for the specific compound are not provided, it is likely that a similar synthetic route was employed.

Molecular Structure Analysis

The molecular structure of "(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one" has been elucidated through single-crystal X-ray diffraction, revealing a dihedral angle between the two aromatic rings and confirming the trans configuration of the central double bond. The crystal packing is stabilized by C-H···O and C-H···Cl contacts, which contribute to the overall stability of the crystal structure .

Chemical Reactions Analysis

While the specific chemical reactions of "(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one" are not detailed in the provided papers, chalcones are known to participate in various chemical reactions due to the presence of the reactive α,β-unsaturated carbonyl system. They can undergo cyclization, addition, and oxidation reactions, among others. The electron-withdrawing substituents in this compound may influence its reactivity and the types of reactions it can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as dichloro and nitro substituents can affect properties like solubility, melting point, and reactivity. The compound's HOMO-LUMO energy gap, as determined by theoretical calculations, can provide insights into its electronic properties and potential as an active material in various applications. Additionally, the first hyperpolarizability and infrared intensities reported for related compounds suggest that these chalcones may have interesting optical and electronic properties .

科学研究应用

环境和生物降解研究

与(2E)-1-(2,4-二氯苯基)-3-(4-硝基苯基)丙-2-烯-1-酮相关的化合物研究通常侧重于环境影响、生物降解和毒性机制。大量文献探讨了相关氯化合物的环境行为及其对生态系统的影响。

环境持久性和毒性:包括 2,4-二氯苯酚及其衍生物在内的氯化化合物因其环境持久性和潜在毒性而受到广泛研究。研究评估了氯酚对水生环境的影响,注意到对哺乳动物和水生生物的毒性作用中等,某些氯酚在长期接触鱼类时表现出相当大的毒性(Krijgsheld & Gen, 1986)。

生物降解和微生物修复:氯酚的生物降解,包括与(2E)-1-(2,4-二氯苯基)-3-(4-硝基苯基)丙-2-烯-1-酮类似的化合物,是环境修复的一个关键研究领域。研究强调了微生物在降解此类化合物中的作用,强调了生物修复策略在减轻污染中的潜力。Magnoli 等人。(2020)概述了基于 2,4-D(一种相关的氯酚化合物)的除草剂,并强调了微生物降解作为防止环境污染和保护公众健康的方法的重要性(Magnoli 等人,2020)。

化学行为和应用

与所讨论化合物密切相关的氯化苯酚和硝基苯酚的化学行为一直是科学研究的主题,特别是它们在农业和工业等各个领域的应用。

在农业中的使用:氯酚,如 2,4-D,因其除草特性而广泛用于农业。对这些化合物的研究通常侧重于它们的生态归宿、降解途径和对非目标物种的影响。目标是了解这些化学物质在农业环境中的行为方式以及如何最大程度地减少它们的不利影响(Huntley 等人,1994)。

光降解和环境稳定性:对类似化合物的研究考察了影响它们在环境中稳定性和降解的因素,包括在阳光下的光降解。此类研究有助于了解如何通过自然或工程修复过程分解这些化学物质,以减少它们的环境足迹。

属性

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO3/c16-11-4-7-13(14(17)9-11)15(19)8-3-10-1-5-12(6-2-10)18(20)21/h1-9H/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZYMVHGKZNEOY-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(2,4-dichlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2531677.png)

![N-(4-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2531685.png)

![7,8-dimethyl-5-(pyridin-3-yl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2531691.png)

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)

![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)

![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)